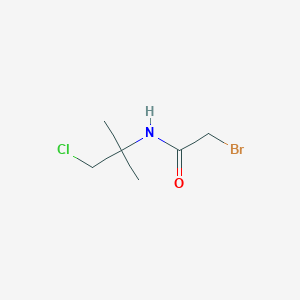
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide is an organic compound that contains both bromine and chlorine atoms. It is a derivative of acetamide, where the acetamide group is substituted with a 2-bromo and a 1-chloro-2-methylpropan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-bromoacetamide with 1-chloro-2-methylpropane under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The purification of the final product is usually achieved through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted acetamides, alkenes, and alcohols, depending on the specific reaction pathway and conditions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-chloro-2-methylpropane: Similar in structure but lacks the acetamide group.
1-Bromo-2-methylpropane: Contains a bromine atom but lacks the chlorine and acetamide groups.
2-Bromo-2-methylpropane: Contains a bromine atom but lacks the chlorine and acetamide groups.
Uniqueness
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide is unique due to the presence of both bromine and chlorine atoms along with the acetamide group
Eigenschaften
CAS-Nummer |
87966-98-1 |
|---|---|
Molekularformel |
C6H11BrClNO |
Molekulargewicht |
228.51 g/mol |
IUPAC-Name |
2-bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide |
InChI |
InChI=1S/C6H11BrClNO/c1-6(2,4-8)9-5(10)3-7/h3-4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
HURGZSOYRIDKOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCl)NC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


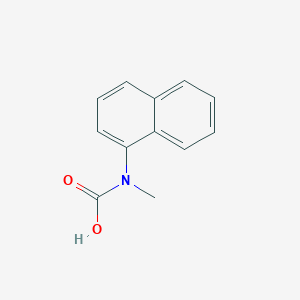
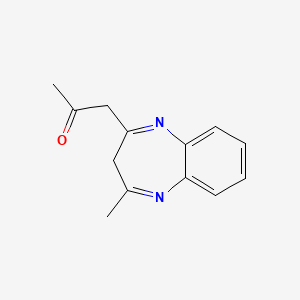
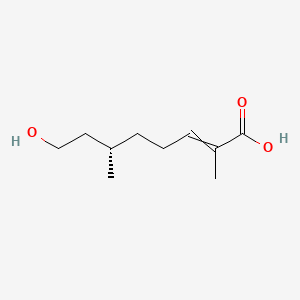

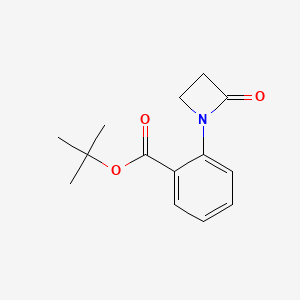
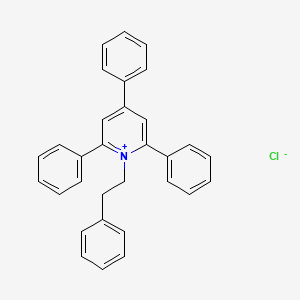
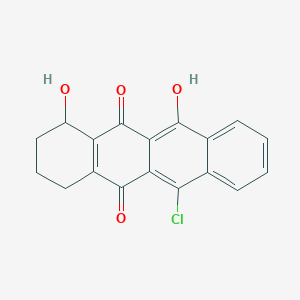

![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
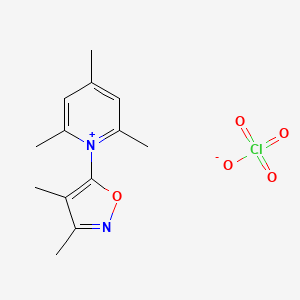


![O-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}hydroxylamine](/img/structure/B14385579.png)
![6-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14385582.png)
